3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide
CAS No.:
VCID: VC15832126
Molecular Formula: C15H8Cl3NOS
Molecular Weight: 356.7 g/mol
* For research use only. Not for human or veterinary use.
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide -](/images/structure/VC15832126.png)
Description |
3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of amides. It is derived from benzo[b]thiophene, a heterocyclic compound containing a sulfur atom, and incorporates a dichlorophenyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and structural properties. Synthesis MethodsThe synthesis of 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with 3,5-dichloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide.
Biological ActivityWhile specific biological activity data for 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide is not readily available, compounds with similar structures have shown potential in various biological assays. For instance, derivatives of benzo[b]thiophene have been explored for their anticancer and antimicrobial properties . |
---|---|
Product Name | 3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide |
Molecular Formula | C15H8Cl3NOS |
Molecular Weight | 356.7 g/mol |
IUPAC Name | 3-chloro-N-(3,5-dichlorophenyl)-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C15H8Cl3NOS/c16-8-5-9(17)7-10(6-8)19-15(20)14-13(18)11-3-1-2-4-12(11)21-14/h1-7H,(H,19,20) |
Standard InChIKey | ONPPJTCUOCSWQW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
PubChem Compound | 1099109 |
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume